molecular formula C12H23NO4 B113108 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 856417-59-9

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No. B113108
M. Wt: 245.32 g/mol
InChI Key: GJOMHEYOQWPVEZ-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is a chemical compound with the empirical formula C9H15NO5 . It is a solid substance . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .


Synthesis Analysis

The synthesis of compounds similar to 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for protection and deprotection of the amine functional group . The deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) and can take several hours depending on the substrate .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide, which are compounds consisting of two or more amino acids linked in a chain. The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis. The Boc group prevents unwanted side reactions from occurring at the amino group of the amino acid during peptide synthesis .
  • Methods of Application or Experimental Procedures : The Boc-protected amino acid ionic liquids (Boc-AAILs) are prepared by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: High-Temperature Deprotection

  • Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. The Boc group is a widely used amine protecting group in organic synthesis. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
  • Results or Outcomes : The lower viscosity, broad substrate solubility, and thermal stability of the ionic liquid provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds .

Application 3: Extraction of Water-Soluble Organic Molecules

  • Summary of the Application : This compound is used in the extraction of water-soluble organic molecules using ionic liquids. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
  • Results or Outcomes : The lower viscosity, broad substrate solubility and thermal stability of the ionic liquid provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds .

properties

IUPAC Name

4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOMHEYOQWPVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589243
Record name 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

CAS RN

856417-59-9
Record name 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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